molecular formula C13H18N4 B1482154 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098093-25-3

2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482154
CAS No.: 2098093-25-3
M. Wt: 230.31 g/mol
InChI Key: QOGXLIWFCZPKIK-UHFFFAOYSA-N
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Description

2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a modulator of metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in neurotransmission and synaptic plasticity . The compound acts as a negative allosteric modulator, binding to the receptor and altering its conformation, thereby inhibiting its activity. This interaction can influence various signaling pathways and cellular responses.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it modulates the assembly of hepatitis B virus (HBV) capsids, thereby inhibiting viral replication . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key regulatory proteins and enzymes. For example, it has been observed to inhibit the activity of certain kinases involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the mGluR2 receptor, causing a conformational change that inhibits its activity . Additionally, it interacts with HBV capsid proteins, preventing their proper assembly and thereby inhibiting viral replication . These interactions result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of signaling pathways . Its stability and activity may be influenced by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HBV replication without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and alterations in liver function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also interact with binding proteins that facilitate its transport and localization within cells. These interactions can influence the compound’s accumulation and activity in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with key regulatory proteins and enzymes . Its localization can influence its activity and function, as well as its interactions with other biomolecules within the cell.

Properties

IUPAC Name

2-(2-cyclopentyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-5-6-16-7-8-17-12(10-16)9-13(15-17)11-3-1-2-4-11/h9,11H,1-4,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXLIWFCZPKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3CCN(CC3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 3
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 4
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 5
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 6
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2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.